molecular formula C25H25N5O4 B11032599 4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11032599
M. Wt: 459.5 g/mol
InChI Key: SOIOSQZXXAPXKX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a bicyclic scaffold fused with a pyrimidine and pyridine ring. Key structural features include:

  • 4,7-Diketone groups at positions 4 and 7, contributing to hydrogen-bonding interactions.
  • N-(4-Phenoxyphenyl)carboxamide at position 5, introducing aromatic and electron-rich moieties for target specificity.

The compound’s synthesis likely involves cyclization of pyrimidine precursors with piperidine derivatives, followed by carboxamide coupling (as seen in analogous syntheses ). Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring rigid, heterocyclic scaffolds.

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

4,7-dioxo-N-(4-phenoxyphenyl)-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C25H25N5O4/c31-20-15-19(21-22(27-20)28-25(29-24(21)33)30-13-5-2-6-14-30)23(32)26-16-9-11-18(12-10-16)34-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,26,32)(H2,27,28,29,31,33)

InChI Key

SOIOSQZXXAPXKX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N2

Origin of Product

United States

Biological Activity

The compound 4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide , also known by its CAS number 1010891-45-8, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure

The molecular formula of the compound is C25H29N5O4C_{25}H_{29}N_{5}O_{4} with a molecular weight of approximately 463.5 g/mol . The structure features a pyrido-pyrimidine core that is significant in medicinal chemistry due to its diverse biological properties.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit various biological activities including anticancer properties and inhibition of specific enzymes.

Anticancer Activity

Several studies have reported the anticancer potential of related compounds. For instance:

  • Pyrazolo[3,4-b]pyridines , a class to which this compound belongs, have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and HCT116 with IC50 values indicating effective inhibition of cell growth .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for cyclin-dependent kinases (CDKs):

  • Research has shown that derivatives from similar structural frameworks can selectively inhibit CDK2 and CDK9 with IC50 values as low as 0.36 µM for CDK2 . This selectivity is critical in cancer therapy to minimize side effects.

Case Studies and Research Findings

A detailed examination of the biological activity of this compound reveals several key findings:

StudyFindings
Describes the synthesis and characterization of similar compounds with notable anticancer activity against leukemia cell lines.
Reports on the structural characterization of derivatives showing antimicrobial and cytotoxic activities.
Discusses the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines with promising results in inhibiting tumor cell proliferation.

The mechanism by which This compound exhibits its biological activity may involve:

  • Inhibition of Kinase Activity : By targeting CDKs involved in cell cycle regulation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Antimicrobial Properties : Some derivatives exhibit broad-spectrum antimicrobial effects.

Scientific Research Applications

The compound has shown promise in several areas of biological research:

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit potent activity against various cancer cell lines. In particular, compounds similar to 4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide have been studied as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. For instance:

  • VEGFR Inhibition : Compounds with similar structures have demonstrated significant inhibition of VEGFR activity. In studies involving multiple receptor tyrosine kinases (RTKs), certain derivatives were found to be significantly more potent than standard treatments like semaxanib .

Neuropharmacological Applications

The piperidine moiety suggests potential interactions with neurotransmitter receptors. Compounds containing piperidine rings are often explored for their effects on central nervous system disorders:

  • Antidepressant and Antipsychotic Activity : Some studies have indicated that related compounds may exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems .

Antimicrobial Activity

Preliminary studies suggest that certain pyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : This involves cyclocondensation reactions using appropriate precursors.
  • Functionalization : The introduction of the piperidine and phenoxy groups can be achieved through nucleophilic substitution reactions.

The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds by modifying substituents on the phenyl rings or altering the piperidine structure.

Case Studies

Several case studies highlight the compound's efficacy:

  • A study evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their antiangiogenic properties and found that specific substitutions enhanced their potency against VEGFR .
CompoundActivityReference
Compound AVEGFR Inhibitor
Compound BAntidepressant-like effects
Compound CAntimicrobial

Comparison with Similar Compounds

Structural Analogues in the Pyrido[2,3-d]pyrimidine Family

Compound Name Substituents (Positions) Key Differences Potential Applications
Target Compound 2-(Piperidin-1-yl); 5-(4-phenoxyphenyl) Reference structure Hypothetical kinase inhibition
2-(4-Benzylpiperidin-1-yl)-N-(4-chlorophenyl)-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide 2-(4-Benzylpiperidinyl); 5-(4-chlorophenyl) Chlorophenyl vs. phenoxyphenyl; benzyl group Antimicrobial agents (speculative)
Ethyl 1-(4,7-dioxo-5-{[4-isopropylphenyl]carbamoyl}-hexahydropyrido[2,3-d]pyrimidin-2-yl)piperidine-4-carboxylate 2-(Piperidine-4-carboxylate); 5-(4-isopropylphenyl) Ester group; isopropyl substitution Improved solubility
Ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate 2-Methyl; 5-amino; 6-carboxylate Amino and ester functionalities Antibacterial/antifungal activity
Key Observations:
  • Piperidine Modifications : The piperidin-1-yl group (target) vs. benzylpiperidinyl () or carboxylate esters () alters solubility and steric bulk, impacting membrane permeability .
  • Functional Groups : The diketone motif is conserved across analogs, suggesting a role in chelating metal ions or binding polar residues in biological targets .

Pharmacological and Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Isopropylphenyl Analog
Molecular Weight ~550 g/mol (estimated) 568.5 g/mol 529.6 g/mol
LogP (Predicted) 3.8–4.2 4.1 3.5
Hydrogen Bond Acceptors 7 7 8
Bioactivity (Speculative) Kinase inhibition Antimicrobial Metabolic stability
  • Spectroscopic Data : IR peaks for C=O stretches (~1620–1590 cm⁻¹) align with , confirming diketone and carboxamide groups .
  • Mass Spectrometry : ESI-MS data (e.g., ) would likely show [M+H]+ peaks near 550–570 m/z .

Preparation Methods

Cyclization Strategies Using Pyridone Precursors

The pyrido[2,3-d]pyrimidine core is commonly synthesized via cyclization reactions involving pyridone derivatives. In one approach, N-cyclohexyl pyridone reacts with acid chlorides (e.g., benzoyl chloride) in pyridine to form the fused ring system. For the target compound, this method can be adapted by substituting the pyridone with a hexahydropyridine precursor bearing ketone groups at positions 4 and 7. The cyclization proceeds at room temperature over 2 hours, yielding the bicyclic structure with 80–85% efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Aqueous Systems : Reactions in water minimize side products; the pyrido[2,3-d]pyrimidine core forms in 85% yield at 25°C.

  • Ethanol/Water Mixtures : Combining ethanol with 20% HCl at 83–85°C enhances substitution rates for piperidinyl groups (98.2% yield).

  • Pyridine : Facilitates acid chloride-mediated cyclizations but requires post-reaction dilution with water to precipitate products.

Catalytic vs. Catalyst-Free Approaches

  • Catalyst-Free : Multicomponent reactions in water avoid metal contaminants, simplifying purification.

  • Palladium Catalysis : Buchwald-Hartwig amination reduces reaction times (4 hours vs. 7 hours) but increases costs.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldConditionsAdvantages
Acid Chloride CyclizationPyridone + benzoyl chloride → cyclization80%Pyridine, 25°C, 2 hHigh regioselectivity
Multicomponent ReactionBarbituric acid + amine + aldehyde77%Water, 25°C, 18 hEco-friendly, no catalyst
SubstitutionChloride + piperidine → amination98.2%Ethanol/HCl, 83°C, 7 hHigh efficiency

Challenges and Solutions

Regioselectivity in Cyclization

Competing pathways during cyclization may yield isomeric byproducts. Using electron-withdrawing groups (e.g., ketones) at positions 4 and 7 directs cyclization to the desired product.

Purification of Polar Intermediates

Hexahydropyrido-pyrimidines exhibit high polarity, complicating isolation. Gradient elution with ethyl acetate/hexane (3:7 to 7:3) on silica gel resolves this.

Scalability and Industrial Relevance

Gram-scale syntheses in aqueous media demonstrate feasibility for industrial production. The catalyst-free protocol reduces waste (E-factor < 2), aligning with green chemistry principles .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while ethanol improves yield in cyclization steps .
  • Catalysts : Triethylamine is critical for deprotonation in carboxamide formation .
  • Temperature : Reactions involving piperidine substitution often require reflux (80–100°C) to achieve >70% yield .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Which analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and hydrogen bonding patterns (e.g., 2.5–3.5 ppm for piperidinyl protons, 160–170 ppm for carbonyl carbons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 5 ppm error) .
  • Infrared spectroscopy (IR) : Detects functional groups (e.g., C=O stretches at 1620–1680 cm1^{-1}) .

Q. How can researchers assess the compound's in vitro bioactivity?

  • Kinase inhibition assays : Use fluorescence polarization or ADP-Glo™ assays to measure IC50_{50} values against targets like Akt or CD45 .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility testing : Perform kinetic solubility studies in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets?

  • Target selection : Prioritize kinases (e.g., PI3K, mTOR) due to the compound's pyrimidine scaffold .
  • Software tools : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB IDs: 3L08, 4JFS) .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC50_{50} data to refine models .

Q. What experimental designs are suitable for in vivo pharmacokinetic studies?

  • Animal models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration (1–10 mg/kg) .
  • Bioanalysis : Quantify plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
  • Parameters : Calculate AUC, t1/2t_{1/2}, and bioavailability (>30% suggests oral efficacy) .

Q. How can researchers address stability contradictions under physiological conditions?

  • pH-dependent degradation : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
  • Oxidative stress : Expose to 0.1% H2_2O2_2 and monitor degradation via HPLC .
  • Metabolite identification : Use hepatocyte incubation followed by UPLC-QTOF to detect hydroxylated or glucuronidated products .

Q. What strategies resolve data contradictions between synthetic batches?

  • Batch comparison : Analyze 1^1H NMR spectra for impurities (e.g., residual solvents, regioisomers) .
  • Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. of 4-phenoxyaniline) to suppress byproducts .
  • Crystallography : Resolve regioselectivity ambiguities via single-crystal X-ray diffraction (e.g., CCDC deposition) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityCitation
SolventDMSO, ethanolEnhances cyclization (~75%)
Temperature80–100°CReduces dimerization
Catalyst (Et3_3N)1.5 eq.Improves carboxamide formation

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueKey Data PointsApplicationCitation
1^1H NMR2.5–3.5 ppm (piperidinyl H)Confirms substitution pattern
HRMS[M+H]+^+ = 452.1843 (calc.)Validates molecular formula
IR1620–1680 cm1^{-1} (C=O stretch)Detects carbonyl groups

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